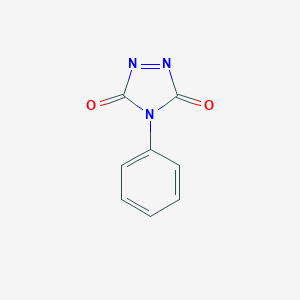

4-Phenyl-1,2,4-triazoline-3,5-dione

Descripción general

Descripción

4-Phenyl-1,2,4-triazoline-3,5-dione is an azodicarbonyl compound known for its strong dienophilic properties. It is widely used in organic synthesis, particularly in Diels-Alder reactions, due to its high reactivity with dienes . This compound was first synthesized in 1894 by Johannes Thiele and O. Stange through the oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid .

Métodos De Preparación

The synthesis of 4-Phenyl-1,2,4-triazoline-3,5-dione involves several steps:

Starting Materials: Hydrazine and diethyl carbonate are reacted to form an intermediate product.

Reaction with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form 4-Phenylurazol.

Cyclization and Oxidation: The 4-Phenylurazol undergoes cyclization and subsequent oxidation to yield this compound.

Industrial production methods typically involve similar steps but are optimized for higher yields and purity. The oxidation step can be performed using various oxidizing agents such as lead dioxide or ammoniacal silver nitrate followed by treatment with an ethereal solution of iodine .

Análisis De Reacciones Químicas

Diels-Alder Reactions

PTAD ranks among the strongest dienophiles, exhibiting rapid [4+2] cycloaddition kinetics with conjugated dienes . This reactivity underpins its historical significance in synthesizing strained hydrocarbons like prismane .

Notably, PTAD reacts with tropolone to form compound (IX), deviating from typical Diels-Alder pathways due to tropolone’s enol-keto tautomerism .

[3+2] Cycloadditions

PTAD engages in 1,3-dipolar cycloadditions with allylsilanes, enabling urazole synthesis :

textPTAD + CH2=CH-SiR3 → Urazole derivative (70-85% yield)

This method provides stereochemical control through silicon-directed regioselectivity .

Oxidation Reactions

As a dehydrogenating agent, PTAD converts:

-

Thiols → Disulfides : Complete oxidation within 5 min at RT (e.g., glutathione → GSSG)

-

1,4-Dihydropyridines → Pyridines : Achieves >90% yield under mild conditions (CH2Cl2, 0°C)

-

Annulated dihydropyridazines : Forms aromatic systems via inverse [4+2] cycloaddition

Inverse Electron-Demand Cycloadditions

PTAD participates in unconventional [4+2] reactions with electron-deficient systems:

| Cyclooctatetraene Substituent | Product Selectivity | Rationale |

|---|---|---|

| Electron-rich (e.g., -OCH3) | 2,3-Disubstituted | Enhanced π-donor capacity |

| Electron-poor (e.g., -NO2) | 3,4-Disubstituted | Reduced HOMO-LUMO gap |

This tunable reactivity enables precise stereochemical outcomes in bicyclo[4.2.0]octa-diene syntheses .

Aplicaciones Científicas De Investigación

Organic Synthesis

PTAD is widely utilized in organic synthesis, particularly in Diels-Alder reactions and other cycloaddition processes. It acts as a dienophile due to its electron-deficient nature, allowing it to react with various conjugated systems.

- Diels-Alder Reactions : PTAD can react with substituted butadienes in non-concerted Diels-Alder reactions, leading to the formation of complex cyclic structures. This property has been leveraged to synthesize various derivatives that are useful in medicinal chemistry .

| Reaction Type | Description | Reference |

|---|---|---|

| Diels-Alder | Reacts with butadienes to form cyclic compounds | |

| [4+2] Cycloaddition | Engages with conjugated dienes |

Bioconjugation

Recent studies have explored PTAD's potential as a bioconjugation agent. Its ability to selectively label biomolecules makes it valuable in the development of targeted therapies and imaging agents.

- Tyrosine Labeling : PTAD derivatives have been synthesized for selective bioconjugation with tyrosine residues in proteins. This approach facilitates the incorporation of radioisotopes for imaging purposes. For instance, a novel PTAD derivative was developed as a radio-prosthetic group for the radiolabelling of peptides and proteins .

| Application | Methodology | Yield (%) |

|---|---|---|

| Tyrosine Conjugation | Radiolabelling using PTAD derivatives | 65 ± 5% |

| Improved Synthesis | Electron-poor PTAD derivatives | 4.6% |

Radiolabelling

PTAD has been investigated for its application in radiochemistry, particularly for the development of radiolabelled compounds used in positron emission tomography (PET). The compound's ability to undergo radioisotopic exchange allows it to serve as an effective radio-prosthetic group.

- Radioisotopic Exchange : The use of fluorinated PTAD derivatives has shown promise in enhancing the stability and efficiency of radiolabelling processes. This method is crucial for developing diagnostic agents that can be used in clinical settings .

Case Study 1: Bioconjugation with Tyrosine

A study focused on synthesizing a PTAD derivative functionalized with pentafluorosulfanyl groups aimed at improving bioconjugation efficiency with tyrosine residues. The results indicated that the substituent effects significantly influenced hydrolytic stability and conjugation yields. The optimal conditions were established using HFIP as a catalyst in DCM solvent systems .

Case Study 2: Diels-Alder Reactions

Another investigation demonstrated the reactivity of PTAD with various conjugated dienes under different solvent conditions. The study highlighted how temperature and pressure variations could affect the reaction yield and selectivity, providing insights into optimizing synthetic pathways for complex organic molecules .

Mecanismo De Acción

The mechanism of action of 4-Phenyl-1,2,4-triazoline-3,5-dione involves its strong dienophilic properties, which allow it to react rapidly with dienes to form cycloaddition products. During the electroreduction of this compound under aprotic conditions, a chain reaction is initiated, transforming it into triazolo[1,2-a]triazole-1,3,5,7-tetraone . The mechanism includes the transformation of the initially formed radical anion of the starting compound into the radical anion of the product, involving a series of electron transfer steps .

Comparación Con Compuestos Similares

4-Phenyl-1,2,4-triazoline-3,5-dione is unique due to its strong dienophilic properties and high reactivity in Diels-Alder reactions. Similar compounds include:

4-Methyl-1,2,4-triazoline-3,5-dione: Often used in similar Diels-Alder reactions but is more expensive and less readily available.

1,2,4-Triazoline-3,5-dione: Lacks the phenyl group, making it less reactive in certain reactions.

4-Phenylurazol: A precursor in the synthesis of this compound, but not as reactive.

This compound stands out due to its combination of high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a significant compound in organic chemistry, primarily recognized for its role as a dienophile in Diels-Alder reactions. However, its biological activity has garnered increasing interest due to its potential applications in various fields such as medicinal chemistry and biochemistry. This article explores the biological activities associated with PTAD, supported by case studies, research findings, and data tables.

PTAD is an azodicarbonyl compound first synthesized in the late 19th century. The synthesis typically involves the reaction of hydrazine with diethyl carbonate followed by cyclization with phenyl isocyanate, leading to the formation of PTAD through oxidation processes . Its structure allows it to participate in various chemical reactions, particularly those involving nucleophiles.

Biological Activities

PTAD has been studied for its diverse biological activities, which include:

- Antimicrobial Activity : PTAD derivatives have shown potential as antimicrobial agents. Studies indicate that modifications to the PTAD structure can enhance its efficacy against various bacterial strains .

- Antiviral Properties : Research has indicated that PTAD and its derivatives exhibit antiviral activity against several viruses. For instance, triazole derivatives have been reported to possess activity against RNA and DNA viruses .

- Anticancer Potential : Certain PTAD derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from PTAD have demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

The mechanisms by which PTAD exerts its biological effects are still under investigation. However, several hypotheses suggest that:

- Reactive Intermediates : The reactivity of PTAD with biological nucleophiles may lead to the formation of reactive intermediates that can interfere with cellular processes.

- Inhibition of Enzymatic Activity : Some studies propose that PTAD may inhibit specific enzymes involved in metabolic pathways relevant to microbial and cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial properties of PTAD derivatives found that certain modifications significantly increased their effectiveness against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| PTAD Derivative A | 32 | Staphylococcus aureus |

| PTAD Derivative B | 64 | Escherichia coli |

Case Study 2: Antiviral Activity

In another study, a series of PTAD derivatives were tested for their antiviral activity against respiratory syncytial virus (RSV). The results indicated that certain derivatives inhibited viral replication by up to 70% at a concentration of 50 µM.

| Compound | % Inhibition | Virus |

|---|---|---|

| PTAD Derivative C | 70 | RSV |

| PTAD Derivative D | 55 | Hepatitis C |

Research Findings

Recent studies have highlighted the potential of PTAD in bioconjugation applications as well. For instance, it has been utilized in derivatization processes to enhance the ionization efficiency of analytes in mass spectrometry. This application underscores its utility beyond traditional organic synthesis into analytical chemistry .

Propiedades

IUPAC Name |

4-phenyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULLEUFOQSBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195142 | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4233-33-4 | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4233-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3X3G4TFG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PTAD?

A1: PTAD has the molecular formula C8H5N3O2 and a molecular weight of 175.14 g/mol.

Q2: What spectroscopic data is available for PTAD?

A2: Researchers commonly employ 1H and 13C NMR spectroscopy to characterize PTAD and its derivatives. [ [] ] Additionally, infrared (IR) spectroscopy can provide information about the characteristic functional groups present in the molecule. [ [] ]

Q3: Is PTAD stable in aqueous environments?

A3: PTAD exhibits limited stability in water and can undergo hydrolysis. This process generates diazenecarbonyl-phenyl-carbamic acid (DACPA), a transient intermediate. [ [] ]

Q4: How can the stability of PTAD be improved?

A4: While PTAD itself is relatively unstable, its precursor, 4-phenylurazole, offers greater stability. PTAD can be generated in situ from 4-phenylurazole using oxidizing agents like Oxone and potassium bromide. [ [] ]

Q5: What types of reactions does PTAD participate in?

A5: PTAD is a highly reactive dienophile and enophile, readily engaging in Diels-Alder and ene reactions. [ [] [] [] [] [] [] [] [] ] It also exhibits electrophilic behavior, reacting with nucleophiles like amines. [ [] ]

Q6: What is the mechanism of PTAD's reaction with alkenes?

A6: The mechanism of PTAD's reaction with alkenes can be solvent-dependent. In aprotic solvents, an aziridinium imide intermediate likely forms, while in protic solvents, direct formation of an open dipolar intermediate may be favored. [ [] ]

Q7: Are PTAD-mediated reactions stereoselective?

A7: Yes, PTAD can participate in stereoselective reactions. For instance, its Diels-Alder reaction with certain dienes exhibits facial selectivity, favoring attack from the less hindered face of the diene. [ [] ] Additionally, the ene reaction of PTAD with chiral allylic alcohols proceeds with diastereoselectivity. [ [] ]

Q8: Can PTAD be used as a cross-linking agent for proteins?

A8: Yes, PTAD has been successfully employed as a novel protein cross-linker. Studies have demonstrated its ability to cross-link phosphorylase b kinase, providing insights into the enzyme's conformational changes upon activation. [ [] ]

Q9: Have computational methods been used to study PTAD's reactivity?

A9: Yes, QM/MM calculations have been employed to investigate the mechanism of PTAD's ene reaction with tetramethylethylene in various solvents. [ [] ] These simulations provide valuable insights into the solvent effects on the reaction pathway and kinetics.

Q10: How do structural modifications of PTAD affect its reactivity?

A10: While specific SAR studies on PTAD are limited in the provided literature, it's important to note that the reactivity can be influenced by the substituents on the phenyl ring. Electron-withdrawing groups may enhance its electrophilicity.

Q11: What are some specific applications of PTAD in organic synthesis?

A11: PTAD finds utility in synthesizing various heterocyclic compounds, including pyridazines, [ [] [] [] ] triazoles, [ [] ] and pyrimidinones. [ [] ] It has also been used in the synthesis of steroidal compounds, such as steroidal 8(14)- and 14(15)-enes. [ [] ]

Q12: Can PTAD be used to derivatize molecules for analytical purposes?

A12: Yes, PTAD derivatization enhances the sensitivity of analyzing vitamin D and its metabolites using LC-MS/MS. [ [] [] [] ] This approach enables the quantification of these compounds in biological samples, even at low concentrations.

Q13: What analytical techniques are used to characterize and quantify PTAD and its derivatives?

A13: Common techniques include NMR spectroscopy, [ [] ] IR spectroscopy, [ [] ] and LC-MS/MS, particularly for analyzing PTAD derivatives of biomolecules like vitamin D. [ [] [] [] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.